4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid
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Overview
Description
4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid is a compound with significant importance in various scientific fields. It is known for its unique structural properties, which include the presence of oxadiazole rings and benzoic acid groups. This compound is often used in the synthesis of advanced materials and has applications in fields such as chemistry, biology, and materials science .
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid typically involves the cyclization of substituted benzohydrazide in the presence of hydrazine hydrate followed by cyclization with phosphorus oxychloride . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole rings play a crucial role in its activity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid can be compared with other similar compounds, such as:
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid
- 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)diphenol
These compounds share structural similarities but differ in their specific properties and applications. The unique combination of oxadiazole rings and benzoic acid groups in 4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid gives it distinct characteristics that make it valuable for various scientific and industrial applications .
Properties
CAS No. |
119925-31-4 |
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Molecular Formula |
C24H14N4O6 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-[5-[4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C24H14N4O6/c29-23(30)17-9-5-15(6-10-17)21-27-25-19(33-21)13-1-2-14(4-3-13)20-26-28-22(34-20)16-7-11-18(12-8-16)24(31)32/h1-12H,(H,29,30)(H,31,32) |
InChI Key |
XMGRRANXTGULRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C4=NN=C(O4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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